![molecular formula C9H17ClF3N B2580942 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride CAS No. 2089255-24-1](/img/structure/B2580942.png)
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H17ClF3N. It is a derivative of cyclohexylamine, where the cyclohexyl ring is substituted with a trifluoromethyl group and an ethanamine moiety.
准备方法
The synthesis of 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of cyclohexylamine derivatives. The process can be summarized as follows:
Starting Material: Cyclohexylamine is used as the starting material.
Amination: The trifluoromethylated intermediate is then subjected to amination reactions to introduce the ethanamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), yielding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or trifluoromethyl groups, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base using aqueous sodium hydroxide (NaOH) or other bases.
科学研究应用
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique trifluoromethyl group imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: It is employed in biochemical research to study the effects of trifluoromethylated amines on biological systems.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
Cyclohexylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Trifluoromethylbenzylamine: Contains a benzyl instead of a cyclohexyl ring, leading to variations in reactivity and application.
Trifluoromethylphenethylamine: Similar structure but with a phenethyl instead of a cyclohexyl ring, affecting its pharmacological profile.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other related compounds.
属性
IUPAC Name |
1-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N.ClH/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h6-8H,2-5,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQBXOZSGSQWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-24-1 |
Source


|
| Record name | 1-[4-(trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
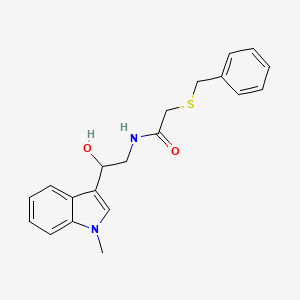
![N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2580864.png)
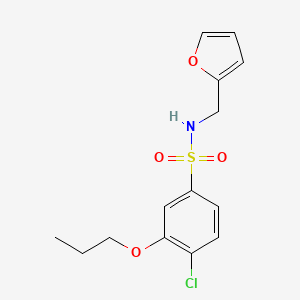
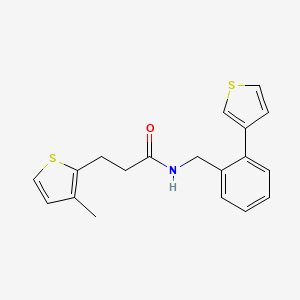
![4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile](/img/structure/B2580868.png)
![2-Azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2580869.png)
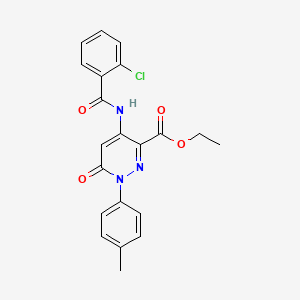
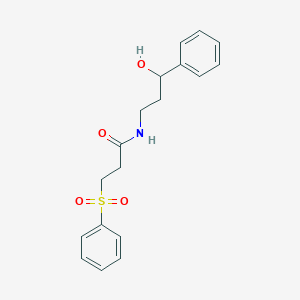
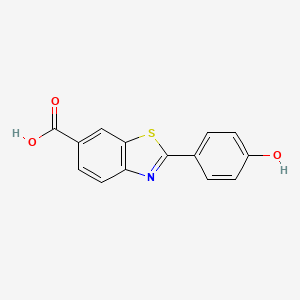
![2-chloro-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2580874.png)

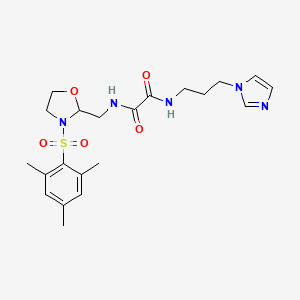
![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2580880.png)
![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2580881.png)
